2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a naphthothiophene core, a fluorobenzyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthothiophene core, followed by the introduction of the oxadiazole ring and the fluorobenzyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include:
Naphthothiophene derivatives: These compounds share the naphthothiophene core but differ in the functional groups attached.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents.
Fluorobenzyl derivatives: These compounds feature the fluorobenzyl group but lack the naphthothiophene or oxadiazole components
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYSZIDXTUNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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